1-(4-Chlorophenyl)sulfanylhexan-2-ol;methanesulfonic acid
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Overview
Description
1-(4-Chlorophenyl)sulfanylhexan-2-ol;methanesulfonic acid is a compound that combines a chlorophenyl group with a sulfanylhexanol backbone and methanesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)sulfanylhexan-2-ol typically involves the reaction of 4-chlorothiophenol with hexan-2-ol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)sulfanylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)sulfanylhexan-2-ol;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfanylhexan-2-ol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorophenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)thiolhexane: Similar structure but lacks the hydroxyl group.
4-Chlorophenylmethanethiol: Contains a methanethiol group instead of a hexanol backbone.
1-(4-Chlorophenyl)ethanol: Similar phenyl group but with an ethanol backbone.
Uniqueness
1-(4-Chlorophenyl)sulfanylhexan-2-ol;methanesulfonic acid is unique due to its combination of a chlorophenyl group, a sulfanylhexanol backbone, and methanesulfonic acid
Properties
CAS No. |
110123-89-2 |
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Molecular Formula |
C13H21ClO4S2 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfanylhexan-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C12H17ClOS.CH4O3S/c1-2-3-4-11(14)9-15-12-7-5-10(13)6-8-12;1-5(2,3)4/h5-8,11,14H,2-4,9H2,1H3;1H3,(H,2,3,4) |
InChI Key |
ANLKBXPYBWLHPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CSC1=CC=C(C=C1)Cl)O.CS(=O)(=O)O |
Origin of Product |
United States |
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